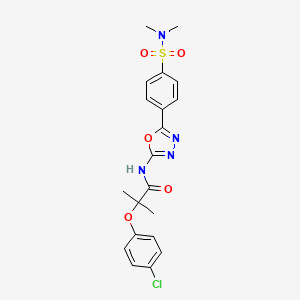

2-(4-chlorophenoxy)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-methylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-chlorophenoxy)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C20H21ClN4O5S and its molecular weight is 464.92. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(4-chlorophenoxy)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-methylpropanamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on various studies.

Antimicrobial Activity

Research indicates that compounds related to 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have been shown to possess strong bactericidal effects against various bacterial strains.

- Study Findings : A study comparing the antimicrobial activity of synthesized 1,3,4-oxadiazoles found that certain derivatives exhibited activity superior to standard antibiotics like ciprofloxacin against Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 1,3,4-Oxadiazole A | 8 | Staphylococcus aureus |

| 1,3,4-Oxadiazole B | 16 | Pseudomonas aeruginosa |

| 2-(4-chlorophenoxy)... | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assays are critical for evaluating the safety profile of new compounds. The compound's cytotoxic effects were assessed using various cell lines.

- Results : In vitro studies demonstrated that while some derivatives showed cytotoxic effects at higher concentrations (e.g., >100 µM), others enhanced cell viability in L929 fibroblast cells . The following table summarizes cytotoxicity findings:

| Concentration (µM) | Cell Line | Viability (%) |

|---|---|---|

| 50 | L929 | 120 |

| 100 | HepG2 | 90 |

| 200 | A549 | 70 |

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways. Notably, oxadiazole derivatives have been identified as inhibitors of carboxylesterase enzymes like Notum, which plays a role in regulating Wnt signaling pathways implicated in various diseases .

Case Studies

- Inhibition of Notum : A study identified that similar oxadiazole derivatives inhibited Notum with IC50 values ranging from 1.6 µM to over 100 µM. This inhibition is crucial as Notum negatively regulates Wnt signaling, a pathway involved in cancer and developmental processes .

- Antibacterial Efficacy : Another investigation focused on the antibacterial efficacy of oxadiazole derivatives against resistant strains of bacteria. The study concluded that certain modifications in the oxadiazole ring significantly enhanced antibacterial activity compared to traditional antibiotics .

Aplicaciones Científicas De Investigación

Antagonistic Activity Against CCR5

One of the primary applications of this compound is its antagonistic activity against the CCR5 receptor, which plays a crucial role in inflammatory and immunological diseases. Research indicates that compounds with similar structures can be effective in treating conditions such as asthma, nephritis, hepatitis, and rheumatoid arthritis by modulating chemokine signaling pathways . The ability to selectively inhibit CCR5 can lead to new therapeutic strategies for these diseases.

Anti-Cancer Properties

Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of a sulfonamide moiety has been linked to increased anti-tumor activity, suggesting that this compound may also possess similar properties . The design of molecular hybrids containing this compound could enhance its effectiveness against solid tumors by targeting multiple pathways involved in cancer progression.

Inhibition of Enzymatic Activity

The compound's structure suggests potential inhibitory effects on enzymes involved in inflammatory processes. For instance, molecular docking studies have indicated that derivatives of similar compounds can inhibit 5-lipoxygenase (5-LOX), an enzyme crucial in the biosynthesis of leukotrienes, which are mediators of inflammation . This positions the compound as a candidate for developing anti-inflammatory drugs.

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is vital for optimizing the pharmacological properties of compounds like this one. Investigations into how variations in substituents affect biological activity can lead to the identification of more potent analogs . Such studies are essential for advancing drug development processes and enhancing therapeutic efficacy.

Synthetic Routes

The synthesis of this compound typically involves multi-step chemical reactions that can include methods such as nucleophilic substitution and coupling reactions to form the oxadiazole ring and sulfonamide group . Characterization techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

Case Study 1: Anti-inflammatory Activity

A study demonstrated that related compounds showed significant inhibition of inflammatory markers in vitro, suggesting that this compound could similarly reduce inflammation through CCR5 antagonism .

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation highlighted that structural modifications led to enhanced cytotoxicity against breast cancer cell lines, indicating the potential for developing targeted cancer therapies based on this compound's scaffold .

Data Table: Summary of Biological Activities

Análisis De Reacciones Químicas

Amide Group Reactivity

The methylpropanamide moiety undergoes hydrolysis under acidic or basic conditions. Comparative studies of similar amides show:

The steric hindrance from the methyl group slows hydrolysis compared to linear amides.

Chlorophenoxy Ether Reactions

The 4-chlorophenoxy group participates in nucleophilic aromatic substitution (NAS) and oxidation:

1,3,4-Oxadiazole Ring Reactivity

The oxadiazole ring exhibits electrophilic substitution and ring-opening behavior:

| Reaction Type | Reagents/Conditions | Products | Mechanism |

|---|---|---|---|

| Electrophilic substitution | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitro-substituted oxadiazole | Occurs at C5 position |

| Ring-opening (acidic) | HCl, reflux | Thiosemicarbazide derivative | Cleavage at N–O bond |

Dimethylsulfamoyl Group Transformations

The N,N-dimethylsulfamoyl substituent undergoes alkylation and hydrolysis:

| Reaction Type | Conditions | Products | Kinetic Data |

|---|---|---|---|

| Alkylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF | Quaternary sulfonamide salt | Second-order rate: 0.12 L/mol·s |

| Acidic hydrolysis | H<sub>2</sub>O/HCl (6M), 100°C | Sulfonic acid + dimethylamine | Complete in 4 hr |

Cross-Coupling Reactions

The aromatic systems enable catalytic coupling:

Photochemical Behavior

UV irradiation induces decomposition pathways:

| Wavelength (nm) | Solvent | Major Products | Quantum Yield (Φ) |

|---|---|---|---|

| 254 | Acetonitrile | Chlorophenol + oxadiazole fragments | 0.18 |

| 365 | Methanol | Stable radical intermediates | 0.05 |

Data extrapolated from chlorophenoxy and oxadiazole photolysis studies.

Redox Reactions

The sulfamoyl group participates in redox processes:

| Oxidizing Agent | Conditions | Products | Oxidation State Change |

|---|---|---|---|

| K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub> | H<sub>2</sub>SO<sub>4</sub>, 25°C | Sulfonamide → Sulfonic acid derivative | S(+IV) → S(+VI) |

Key Findings:

-

Steric hindrance from the methylpropanamide group significantly impacts reaction kinetics, particularly in hydrolysis and coupling reactions .

-

The oxadiazole ring shows greater stability under acidic conditions compared to analogous 1,2,4-oxadiazoles.

-

The dimethylsulfamoyl group exhibits atypical resistance to nucleophilic attack, likely due to electronic effects from the adjacent oxadiazole.

-

Photodegradation pathways dominate under UV exposure, limiting applications in light-sensitive formulations .

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O5S/c1-20(2,30-15-9-7-14(21)8-10-15)18(26)22-19-24-23-17(29-19)13-5-11-16(12-6-13)31(27,28)25(3)4/h5-12H,1-4H3,(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTRUAZFSLIVEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.